2,3-Epoxypentane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

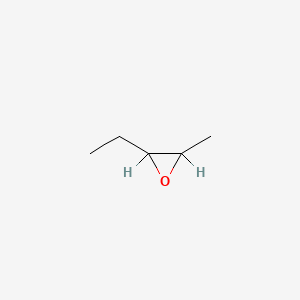

2,3-Epoxypentane is a useful research compound. Its molecular formula is C5H10O and its molecular weight is 86.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Properties and Structure

2,3-Epoxypentane (C₅H₁₀O) is characterized by its epoxide functional group, which consists of a three-membered cyclic ether. This structure imparts unique reactivity compared to other aliphatic compounds. The compound can undergo ring-opening reactions under acidic or basic conditions, leading to the formation of various derivatives that can be further utilized in synthetic chemistry .

Organic Synthesis

The primary application of this compound lies in its use as a precursor for synthesizing more complex organic molecules. The epoxide group is highly reactive and can be transformed into alcohols, diols, and other functional groups through various chemical reactions such as:

- Ring-Opening Reactions : Under acidic conditions, this compound can undergo hydrolysis to yield 2,3-pentanediol. This reaction is significant for producing chiral intermediates used in pharmaceuticals .

- Nucleophilic Substitution : The epoxide can react with nucleophiles (e.g., amines or thiols) to form substituted products that are useful in the synthesis of biologically active compounds .

Biocatalysis

Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxides to diols. This compound serves as a substrate for these enzymes in various biocatalytic processes:

- Enantioconvergent Reactions : EHs have been employed to achieve high enantioselectivity when converting this compound into its corresponding diol. Studies have shown that specific EH variants can provide excellent enantiomeric excesses (>99%) during these conversions .

- Environmental Applications : EHs play a crucial role in the detoxification of epoxides in environmental bioremediation processes. Utilizing this compound as a model compound helps researchers understand enzyme specificity and efficiency .

Lubricants

Recent patents have highlighted the use of epoxide compounds, including this compound, in lubricant formulations. These compounds enhance the performance characteristics of lubricants by improving their viscosity and stability under various operating conditions .

Polymer Chemistry

Epoxides are essential monomers in polymer chemistry. The polymerization of this compound can lead to the production of polyethers with desirable mechanical and thermal properties. These polymers find applications in coatings, adhesives, and sealants due to their durability and resistance to chemicals .

Case Study 1: Enzymatic Hydrolysis

A study focused on the enzymatic hydrolysis of this compound using recombinant EH from Agrobacterium radiobacter. The results indicated that the enzyme exhibited high activity and selectivity towards the epoxide substrate under mild conditions. This case study demonstrates the potential for using biocatalysis in producing valuable chiral intermediates efficiently.

Case Study 2: Industrial Lubricant Development

Research conducted on lubricant compositions incorporating epoxide compounds showed improved performance metrics compared to traditional lubricants. The inclusion of this compound provided enhanced thermal stability and reduced friction coefficients in mechanical applications.

Propriétés

IUPAC Name |

2-ethyl-3-methyloxirane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-3-5-4(2)6-5/h4-5H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCJPEZMFAKOJPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(O1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40334391 |

Source

|

| Record name | 2,3-EPOXYPENTANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.13 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4016-15-3 |

Source

|

| Record name | 2-Ethyl-3-methyloxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4016-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-EPOXYPENTANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.